A Comprehensive Technical Guide to 2,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to 2,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications
Foreword: The Strategic Value of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Among these, the pyridine scaffold is ubiquitous, present in numerous approved pharmaceuticals due to its unique electronic properties and ability to engage in critical biological interactions.[1] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[2] The carbon-fluorine bond's strength can enhance resistance to metabolic degradation, while fluorine's high electronegativity can alter the basicity of the pyridine nitrogen, influencing a drug's pharmacokinetic profile.[2]
This guide focuses on 2,5-Difluoro-4-iodopyridine (CAS No. 1017793-20-2), a trifunctional building block of significant interest. Its structure combines the advantageous properties of a difluorinated pyridine ring with a highly reactive iodine substituent. This unique arrangement makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthetic utility, and essential handling protocols.
Core Physicochemical Properties
2,5-Difluoro-4-iodopyridine is a heterocyclic organic compound featuring a pyridine ring substituted with two fluorine atoms and one iodine atom.[3] The fluorine substituents at the 2 and 5 positions significantly influence the molecule's electronic properties and chemical behavior.[3]
Molecular and Physical Data
The fundamental properties of 2,5-Difluoro-4-iodopyridine are summarized below. This data is critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1017793-20-2 | [4][5] |
| Molecular Formula | C₅H₂F₂IN | [4][5] |
| Molecular Weight | 240.98 g/mol | [3][4] |
| Appearance | Light yellow or off-white to light yellow solid | |
| Melting Point | 80-85 °C | [4][5] |
| Boiling Point | 209.7 °C | [4][5] |
| Purity (Typical) | ≥97% (GC) | [3][6][7] |
Structural Representation
The structural arrangement of atoms is fundamental to the molecule's reactivity.
Caption: Molecular Structure of 2,5-Difluoro-4-iodopyridine.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,5-Difluoro-4-iodopyridine stems from the differential reactivity of its halogen substituents. The iodine atom at the 4-position is an excellent leaving group, making it the primary site for nucleophilic substitution and, most importantly, transition-metal-catalyzed cross-coupling reactions.[2][3] This regioselectivity allows for the precise and sequential introduction of new functional groups, a highly desirable feature in multi-step synthesis.
Cross-Coupling Reactions: A Gateway to Complexity
The C-I bond is significantly weaker than the C-F bonds, allowing for selective reactions at the C4 position while leaving the fluorine atoms intact. This is the cornerstone of its use as a building block. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed at the C4-iodo position under relatively mild conditions.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This selective reactivity makes 2,5-Difluoro-4-iodopyridine an invaluable intermediate for creating libraries of substituted pyridines for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[8]
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of 2,5-Difluoro-4-iodopyridine. While specific spectral data for this exact compound is not publicly available, standard analytical techniques are employed.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a standard method for determining the purity of volatile and semi-volatile organic compounds.
Exemplary Protocol: GC Purity Analysis
-
Instrument Preparation: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent). Set the injector and detector (FID) temperatures appropriately (e.g., 250 °C and 280 °C, respectively).
-
Sample Preparation: Accurately weigh and dissolve a small amount of 2,5-Difluoro-4-iodopyridine in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program: Run a temperature gradient to ensure separation of the main component from any impurities. A typical program might start at 80 °C, hold for 2 minutes, and ramp to 250 °C at 10 °C/min.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers typically report a purity of at least 98% by this method.[6]
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 2,5-Difluoro-4-iodopyridine, ¹H, ¹³C, and ¹⁹F NMR would be required. Based on the structure and data from analogous compounds, the following spectral features would be anticipated:
-
¹H NMR: Two distinct signals in the aromatic region, each corresponding to the single protons on the pyridine ring. The signals would exhibit complex splitting patterns due to H-F and H-H couplings.
-
¹⁹F NMR: Two distinct signals, one for each fluorine atom, with splitting due to F-F and F-H couplings.
-
¹³C NMR: Five signals for the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would show large C-F coupling constants.
Safety, Handling, and Storage
As a halogenated organic compound, 2,5-Difluoro-4-iodopyridine must be handled with appropriate care. While a specific, comprehensive safety dataset is not available, data from structurally similar compounds like 2-fluoro-4-iodopyridine provides a strong basis for hazard assessment.[9]
Hazard Identification
Based on analogous compounds, 2,5-Difluoro-4-iodopyridine should be considered:
Recommended Handling Procedures
All work should be conducted by qualified individuals trained in laboratory procedures.[6]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[6] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[11]
Conclusion
2,5-Difluoro-4-iodopyridine is a high-value synthetic intermediate with significant potential in pharmaceutical and agrochemical research.[3] Its well-defined physicochemical properties and, most critically, its capacity for regioselective functionalization via cross-coupling reactions make it a powerful tool for the synthesis of complex molecular targets. Understanding its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides a foundational framework for researchers to leverage this versatile building block in their synthetic endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. 2,5-Difluoro-4-iodopyridine | 1017793-20-2 | Benchchem [benchchem.com]
- 3. CAS 1017793-20-2: 2,5-Difluoro-4-iodopyridine | CymitQuimica [cymitquimica.com]
- 4. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | 2,5-Difluoro-4-iodopyridine | SynQuest Laboratories [synquestlabs.com]
- 5. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | 2,5-Difluoro-4-iodopyridine | SynQuest Laboratories [synquestlabs.com]
- 6. watson-int.com [watson-int.com]
- 7. 2,5-Difluoro-4-iodopyridine | 1017793-20-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
